molecular formula C21H19NO B14133196 4-(Diphenylmethyl)-N-methylbenzamide

4-(Diphenylmethyl)-N-methylbenzamide

Cat. No.: B14133196
M. Wt: 301.4 g/mol
InChI Key: BSSCBQULPUTOQN-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-N-methylbenzamide is a benzamide derivative featuring a diphenylmethyl group at the para position of the benzamide core and an N-methyl substituent on the amide nitrogen. For example, N-(diphenylmethyl)-3-methyl-4-nitrobenzamide () shares the diphenylmethyl moiety but includes additional nitro and methyl groups, which influence its electronic and steric profiles. Benzamides are widely studied for their biological activities (e.g., enzyme inhibition, antitumor effects) and material science applications (e.g., optoelectronic polymers) .

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

4-benzhydryl-N-methylbenzamide

InChI

InChI=1S/C21H19NO/c1-22-21(23)19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23)

InChI Key

BSSCBQULPUTOQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-N-methylbenzamide typically involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate is then reacted with N-methylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of 4-(Diphenylmethyl)-N-methylbenzamide may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to perform safer, more efficient, and selective chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA), formic acid (HCOOH), and aluminum chloride (AlCl3) . The conditions for these reactions vary depending on the desired outcome, but they often involve mild to vigorous acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TFA or HCOOH can lead to the formation of various oxidized or reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzamide derivatives differ significantly based on substituents, which modulate reactivity, solubility, and biological interactions. Key comparisons include:

Compound Name Substituents Key Properties/Applications Reference
4-(Diphenylmethyl)-N-methylbenzamide Diphenylmethyl (C₆H₅)₂CH- at C4; N-methyl Hypothesized enzyme inhibition or material use
N-(diphenylmethyl)-3-methyl-4-nitrobenzamide Diphenylmethyl, C3-methyl, C4-nitro Structural analog; potential nitro group redox
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C4-bromo; N-(4-methoxy-2-nitrophenyl) Crystallographic comparison; nitro/methoxy effects
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C3-methyl; N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for C–H activation
4-(Dimethylamino)-N,N-diphenylbenzamide C4-dimethylamino; N,N-diphenyl Synthesis via benzoyl chloride-amine coupling

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance stability and influence crystallization (e.g., 4MNB’s asymmetric unit structure) .
  • N-Methylation: Reduces hydrogen-bonding capacity, altering solubility and bioavailability compared to non-methylated analogs .

Biological Activity

4-(Diphenylmethyl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-(Diphenylmethyl)-N-methylbenzamide features a diphenylmethyl group attached to an N-methylbenzamide backbone. This structural configuration is critical for its interaction with biological targets.

Research indicates that 4-(Diphenylmethyl)-N-methylbenzamide acts primarily through the following mechanisms:

  • Inhibition of Anti-Apoptotic Proteins : The compound has been shown to inhibit proteins like Bcl-2 and Bcl-xL, which are involved in preventing apoptosis in cancer cells. This inhibition can lead to increased apoptosis in malignant cells, making it a candidate for cancer treatment.
  • Binding Affinity : Studies suggest that the compound exhibits significant binding affinity to various apoptotic pathways, enhancing its therapeutic potential in oncology.

Anticancer Properties

The primary focus of research on 4-(Diphenylmethyl)-N-methylbenzamide is its anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HepG2 and HCT116, showing promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that 4-(Diphenylmethyl)-N-methylbenzamide stands out due to its unique pharmacological profile. The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-{[2-(4-chlorophenyl)-5-[2-(dimethylamino)ethoxy]phenyl]methyl}piperazineContains a piperazine moietyInhibits anti-apoptotic proteins
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamideSimilar piperazine structurePotential neuromodulatory effects
4-[4-[[(2-hydroxyphenyl)phenylimino]methyl]piperidin-1-yl]-n-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonamideComplex piperidine structureExplores anti-cancer pathways

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 4-(Diphenylmethyl)-N-methylbenzamide in various experimental settings:

  • In Vitro Studies : In vitro experiments have shown that the compound effectively induces apoptosis in several cancer cell lines at low micromolar concentrations, demonstrating broad-spectrum antiproliferative activity .
  • In Vivo Studies : Animal models have indicated that treatment with 4-(Diphenylmethyl)-N-methylbenzamide can prolong survival rates in tumor-bearing mice while simultaneously reducing tumor size through mechanisms involving angiogenesis suppression and apoptosis induction .
  • Structure-Activity Relationship (SAR) : Ongoing research into the SAR of benzamides suggests that modifications to the diphenylmethyl group can significantly alter biological activity, providing insights into optimizing these compounds for enhanced therapeutic effects .

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